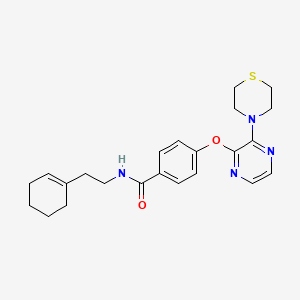

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-thiomorpholinopyrazin-2-yl)oxy)benzamide

Description

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-4-(3-thiomorpholin-4-ylpyrazin-2-yl)oxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O2S/c28-22(25-11-10-18-4-2-1-3-5-18)19-6-8-20(9-7-19)29-23-21(24-12-13-26-23)27-14-16-30-17-15-27/h4,6-9,12-13H,1-3,5,10-11,14-17H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQCCJXYMXHPEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCSCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-thiomorpholinopyrazin-2-yl)oxy)benzamide typically involves multiple steps:

Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine under basic conditions.

Introduction of the Cyclohexenyl Group: The cyclohexenyl group can be introduced via a Heck reaction or similar coupling reaction.

Attachment of the Pyrazinyl Group: The pyrazinyl group can be attached through nucleophilic substitution or other suitable reactions.

Thiomorpholine Introduction: The thiomorpholine moiety can be introduced via a nucleophilic substitution reaction with a suitable thiomorpholine derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-thiomorpholinopyrazin-2-yl)oxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new groups or modify existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents include halides, nucleophiles, and electrophiles under various conditions (acidic, basic, or neutral).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a biochemical probe or in drug discovery.

Medicine: Potential therapeutic applications, depending on its biological activity.

Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-thiomorpholinopyrazin-2-yl)oxy)benzamide would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, and modulating their activity. The exact molecular targets and pathways would need to be determined through experimental studies.

Comparison with Similar Compounds

Benzamide Derivatives with Heterocyclic Moieties

- Target Compound: Benzamide Core: 4-substituted with a thiomorpholinopyrazine group. N-Substituent: Cyclohexenylethyl group. Key Features: Sulfur in thiomorpholine enhances electron density; pyrazine ring may engage in π-π stacking .

Analogues from Evidence :

- Substituents: Thiazolidinone (dioxo-thiazolidine) instead of thiomorpholinopyrazine.

- Impact: Thiazolidinone’s carbonyl groups increase polarity, reducing logP compared to the target compound . Fluorinated Benzamides ():

- Substituents : Fluorine atoms and triazolo-oxazine rings.

- Impact : Fluorine improves metabolic stability; triazolo-oxazine offers rigidity but lacks sulfur’s electron-donating effects .

Cyclohexenylethyl-Containing Compounds

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The target compound’s thiomorpholinopyrazine group provides a balance between lipophilicity (logP ~3.5) and hydrogen-bonding capacity, advantageous for bioavailability.

- Fluorinated analogues () prioritize metabolic stability but require more complex synthesis .

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-thiomorpholinopyrazin-2-yl)oxy)benzamide is a complex organic compound with potential pharmacological applications. Its structure incorporates a cyclohexene moiety and a thiomorpholine-pyrazine derivative, which may contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to modulate pathways associated with:

- Neurotransmitter Receptors : The compound may influence neurotransmitter systems, potentially acting as an agonist or antagonist at specific receptors.

- Enzymatic Inhibition : It may inhibit enzymes involved in metabolic pathways, impacting cellular functions and signaling.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antitumor Activity : Preliminary studies suggest that the compound has cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

- Antimicrobial Effects : The thiomorpholine component may enhance antimicrobial activity, showing effectiveness against certain bacterial strains.

Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 15 µM. The mechanism was linked to apoptosis induction via the mitochondrial pathway.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF7 (Breast) | 12 |

| A549 (Lung) | 18 |

Study 2: Antimicrobial Activity

In vitro tests assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.